molecular formula C9H8Cl2O B3049054 2,4-Dichloro-6-(prop-2-en-1-yl)phenol CAS No. 19182-95-7

2,4-Dichloro-6-(prop-2-en-1-yl)phenol

Cat. No.: B3049054
CAS No.: 19182-95-7
M. Wt: 203.06 g/mol
InChI Key: TYKVJUNMBWBWHP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(prop-2-en-1-yl)phenol is a synthetic phenolic compound of significant interest in chemical and pharmaceutical research. Phenolic compounds serve as fundamental building blocks in medicinal chemistry, and the structural features of this molecule—including the dichloro substitution and the propenyl side chain—make it a versatile intermediate for further chemical derivatization . Researchers utilize such compounds in the design and synthesis of novel molecular entities, particularly through strategies like semi-synthesis, where the core phenol fragment can be functionalized to develop new potential bioactive molecules . The reactive sites on the phenolic ring and the allyl group allow for a variety of chemical transformations, including electrophilic substitutions and cross-coupling reactions, to create libraries of compounds for screening against various biological targets . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant safety data sheets (SDS) prior to use. For more detailed specifications, pricing, and availability, please contact our sales team.

Properties

IUPAC Name

2,4-dichloro-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKVJUNMBWBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493674
Record name 2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-95-7
Record name 2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(prop-2-en-1-yl)phenol typically involves the chlorination of phenol followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or the removal of the prop-2-en-1-yl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various substituted phenols.

Scientific Research Applications

2,4-Dichloro-6-(prop-2-en-1-yl)phenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(prop-2-en-1-yl)phenol exerts its effects involves its interaction with various molecular targets. The chlorine atoms and the prop-2-en-1-yl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. These interactions can affect enzyme activity, disrupt cellular processes, and lead to the formation of reactive intermediates.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Substituents (Positions) Key Functional Groups Evidence Source
2,4-Dichloro-6-(prop-2-en-1-yl)phenol (Target) Cl (2,4), Allyl (6) Phenol, Chlorine, Allyl -
2,4-Dichloro-6-[2-methoxy-4-allylphenoxy]-1,3,5-triazine Cl (2,4), Methoxy (2), Allyl (4), Triazine Triazine, Methoxy, Allyl
2-Chloro-6-(prop-2-en-1-yl)phenol Cl (2), Allyl (6) Phenol, Chlorine, Allyl
2-Methoxy-4-methyl-6-allylphenol Methoxy (2), Methyl (4), Allyl (6) Phenol, Methoxy, Methyl, Allyl
2-(Benzotriazol-2-yl)-4-methyl-6-allylphenol Benzotriazole (2), Methyl (4), Allyl (6) Phenol, Benzotriazole, Allyl

Key Observations :

  • The target compound lacks bulky heterocyclic groups (e.g., triazine in or benzotriazole in ), which simplifies its reactivity profile.
  • Compared to 2-chloro-6-allylphenol , the additional chlorine at position 4 in the target compound enhances its electron-withdrawing effects, increasing acidity and influencing nucleophilic substitution reactions.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Solubility Evidence Source
2,4-Dichloro-6-(prop-2-en-1-yl)phenol ~193.03* Not reported ~1.3 (est.) Low water solubility -
2-Methoxy-4-methyl-6-allylphenol 178.23 Not reported - Liquid at 4°C
2-(Benzotriazol-2-yl)-4-methyl-6-allylphenol - 450.6 1.3 Insoluble in water
2,4-Dichloro-6-(dimethylaminomethyl)phenol 220.10 263.4 1.307 -

Key Observations :

  • The allyl group generally contributes to lower melting points compared to fully aromatic derivatives (e.g., benzotriazole-containing compounds in ).
  • Chlorine substituents increase molecular weight and density (e.g., target compound vs. 2-methoxy-4-methyl-6-allylphenol ).

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-(prop-2-en-1-yl)phenol and its derivatives?

The compound and its derivatives are typically synthesized via condensation reactions. For example, Schiff base derivatives are prepared by reacting 3,5-dichlorosalicylaldehyde with primary amines (e.g., aniline derivatives) in ethanol under reflux (35–40°C for 1–2 hours). Purification involves filtration, washing, and crystallization from absolute ethanol . For reduction steps, sodium triacetoxyborohydride (NaBH(OAc)₃) is used to stabilize imine intermediates, yielding products with high purity (94–100%) after flash chromatography .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Spectroscopy : ¹H NMR and ¹³C NMR confirm molecular structure and tautomeric forms (e.g., enol vs. keto). IR spectroscopy identifies functional groups like phenolic O–H stretches (~3400 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) is standard. Data collection uses φ/ω-scans (e.g., Bruker SMART diffractometers), and structures are solved via direct methods (SHELXS) and refined with SHELXL. Visualization employs ORTEP-3 for thermal ellipsoid plots .

Q. What in vitro biological assays evaluate the compound’s bioactivity?

Common assays include:

  • Antimicrobial : Disk diffusion or microdilution against Alternaria solani or bacterial strains, with MIC (minimum inhibitory concentration) determination .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), measuring IC₅₀ values .
  • Antioxidant : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .

Advanced Research Questions

Q. How can synthesis of Schiff base derivatives be optimized for higher yield and purity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic additives : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Reductive amination : Sodium triacetoxyborohydride stabilizes intermediates, minimizing side reactions and improving yields to >90% .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include poor crystal growth due to flexible allyl (prop-2-en-1-yl) groups and solvent inclusion. Solutions:

  • Slow evaporation : Dissolve in dichloromethane/ethanol mixtures to allow gradual crystal formation .
  • Cryocooling : Data collection at 150 K reduces thermal motion artifacts .
  • Hydrogen bonding analysis : Identify intermolecular O–H···N or Cl···Cl interactions to guide crystallization .

Q. How does the compound’s structure influence its mechanism of action against pathogens or cancer cells?

  • Electron-withdrawing substituents (Cl groups) enhance electrophilicity, enabling covalent interactions with thiol groups in fungal/cancer cell proteins .
  • Metal coordination : Transition metal complexes (e.g., Cu(II), Co(II)) exhibit higher activity than the free ligand due to redox-active metal centers generating ROS (reactive oxygen species) .
  • Plant defense induction : The compound upregulates pathogenesis-related (PR) genes (e.g., chitinases) via salicylic acid signaling pathways .

Q. How can computational methods like DFT support experimental findings?

  • Structure-activity relationships (SAR) : DFT calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO) to correlate electron density with bioactivity .
  • Tautomer stability : Compare enol vs. keto form energies to explain crystallographic observations .
  • Docking studies : Simulate binding to target proteins (e.g., fungal CYP51 or human topoisomerase II) to validate experimental IC₅₀ values .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and cell lines (e.g., ATCC-certified strains) .
  • Compound purity : Verify via HPLC (≥95% purity) and elemental analysis (±0.3% for C, H, N) .
  • Synergistic effects : Test combinations with adjuvants (e.g., metal ions) to clarify activity mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Reactant of Route 2
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2,4-Dichloro-6-(prop-2-en-1-yl)phenol

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